molecular formula C20H16F3N5O2S B14970808 3-{3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-[4-(trifluoromethyl)phenyl]propanamide

3-{3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-[4-(trifluoromethyl)phenyl]propanamide

Cat. No.: B14970808
M. Wt: 447.4 g/mol
InChI Key: MZJCYTHONZFJKF-UHFFFAOYSA-N
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Description

3-{3-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-1,2,4-OXADIAZOL-5-YL}-N-[4-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE is a complex organic compound that features a benzimidazole moiety, an oxadiazole ring, and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-1,2,4-OXADIAZOL-5-YL}-N-[4-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE typically involves multi-step organic reactionsCommon reagents used in these steps include sulfur-containing compounds, nitriles, and fluorinated aromatic compounds .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-{3-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-1,2,4-OXADIAZOL-5-YL}-N-[4-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines .

Scientific Research Applications

3-{3-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-1,2,4-OXADIAZOL-5-YL}-N-[4-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{3-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-1,2,4-OXADIAZOL-5-YL}-N-[4-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The oxadiazole ring may participate in hydrogen bonding or π-π interactions, enhancing the compound’s binding affinity. The trifluoromethyl group can increase the compound’s lipophilicity, improving its ability to cross cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{3-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-1,2,4-OXADIAZOL-5-YL}-N-[4-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE is unique due to the combination of these three functional groups in a single molecule. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C20H16F3N5O2S

Molecular Weight

447.4 g/mol

IUPAC Name

3-[3-(1H-benzimidazol-2-ylsulfanylmethyl)-1,2,4-oxadiazol-5-yl]-N-[4-(trifluoromethyl)phenyl]propanamide

InChI

InChI=1S/C20H16F3N5O2S/c21-20(22,23)12-5-7-13(8-6-12)24-17(29)9-10-18-27-16(28-30-18)11-31-19-25-14-3-1-2-4-15(14)26-19/h1-8H,9-11H2,(H,24,29)(H,25,26)

InChI Key

MZJCYTHONZFJKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC3=NOC(=N3)CCC(=O)NC4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

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